Tubulin Binding Affinity: Vinepidine Exhibits the Highest Affinity Among Four Vinca Alkaloids
In a head-to-head comparison of four vinca alkaloids using bovine brain tubulin, vinepidine demonstrated the highest relative binding affinity. The association constant (Ka) for vinepidine was approximately 4-fold higher than that for vinblastine, with a rank order of VPD > VCR ≈ VDS > VLB [1]. This higher affinity translates to potent inhibition of net tubulin addition at microtubule assembly ends, where vinepidine and vincristine were the two most potent derivatives [2].
| Evidence Dimension | Relative binding affinity to bovine brain tubulin (Ka) |
|---|---|
| Target Compound Data | Ka = approximately 4-fold higher than vinblastine |
| Comparator Or Baseline | Vinblastine (VLB): Ka baseline; Vincristine (VCR) and Vindesine (VDS): Ka values similar to each other |
| Quantified Difference | Vinepidine Ka ~4× higher than vinblastine Ka |
| Conditions | Bovine brain tubulin; in vitro binding assay |
Why This Matters
Higher tubulin binding affinity may inform selection when potent microtubule stabilization is the primary research objective.
- [1] Singer WD, Himes RH. Cellular uptake and tubulin binding properties of four vinca alkaloids. Biochem Pharmacol. 1992 Feb 4;43(3):545-51. DOI: 10.1016/0006-2952(92)90577-6. View Source
- [2] Jordan MA, Himes RH, Wilson L. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Res. 1985 Jun;45(6):2741-7. PMID: 3986806. View Source
